molecular formula C27H30N2O3 B2374638 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1235242-06-4

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2374638
CAS No.: 1235242-06-4
M. Wt: 430.548
InChI Key: UMUVBVRZZCGIMF-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring a xanthene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate by reacting 2,5-dimethylfuran with a suitable piperidine derivative under controlled conditions.

    Coupling Reaction: The piperidine intermediate is then coupled with a xanthene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide
  • (E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Uniqueness

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core structure, which imparts distinct photophysical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c1-18-15-21(19(2)31-18)17-29-13-11-20(12-14-29)16-28-27(30)26-22-7-3-5-9-24(22)32-25-10-6-4-8-23(25)26/h3-10,15,20,26H,11-14,16-17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUVBVRZZCGIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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